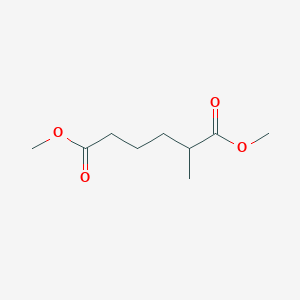

Dimethyl 2-methylhexanedioate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, organocopper coupling reactions, and free radical polymerization. For example, 2-Hydroxy-2-methyl-3,5-dimethylenehexanedioic acid , a compound with structural similarities, was synthesized through condensation and organocopper coupling reactions, highlighting the versatility of synthesis approaches for such molecules (Gordon-Gray & Whiteley, 1977).

Molecular Structure Analysis

Molecular structure determinations, often employing X-ray analysis, reveal insights into the arrangement of atoms within a molecule. The structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate from a related condensation reaction showcases the significance of molecular structure in understanding compound behavior (Chan, Ma, & Mak, 1977).

Chemical Reactions and Properties

Chemical reactions involving dimethyl 2-methylhexanedioate derivatives underscore the compound's reactivity and potential for forming diverse products. For instance, the free radical polymerization of dimethyl 2,6-dimethyleneheptanedioate with methyl methacrylate indicates the reactive nature and potential applications of these molecules in polymer chemistry (Casorati, Martina, & Guaita, 1977).

Physical Properties Analysis

The study of physical properties such as solubility, boiling point, and melting point is crucial for understanding the behavior of compounds under different conditions. Research on dimethyl carbonate (DMC) , a related compound, provides insights into its eco-friendly methylation reactions, showcasing the importance of physical property analysis in chemical research (Tundo & Selva, 2002).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity with various nucleophiles and potential for polymerization, are of significant interest. Research on the catalytic synthesis of dimethylhexane-1,6-dicarbamate demonstrates the compound's utility in producing valuable intermediates for further chemical synthesis (Zhao et al., 2017).

Aplicaciones Científicas De Investigación

Antioxidant and Medicinal Properties : A hexanedioic acid analogue, specifically (2S,5R)-2-ethyl-5-methylhexanedioic acid, shows strong antioxidant activity and potential use in folk medicine for fever and cough treatment (Yu Luo et al., 2017).

Eco-Friendly Alternative for Methylation : Dimethyl carbonate (DMC) serves as a versatile, eco-friendly alternative to traditional methyl halides and phosgene for methylation and carbonylation processes. It offers selective mono-C- and mono-N-methylation reactions and helps to avoid pollution at the source (P. Tundo & M. Selva, 2002).

Methylation of Organic Substrates : When used with potassium carbonate and 18-crown-6, dimethyl carbonate becomes a versatile, inexpensive, and safer reagent for methylating various organic substrates under phase transfer-catalysed conditions (M. Lissel et al., 1986).

Synthesis from Biomass-derived Materials : A highly efficient method synthesizes 2,5-hexanedione from biomass-derived dimethyl furane, achieving a 99.9% yield when using methyl isobutyl ketone in the biphasic system (Liu Yueqin et al., 2016).

Drug Discovery Potential : A new analogue of 2-amino-adipic acid, namely 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo(3.2.1)octane-1,5-dicarboxylic acid, shows promise in drug discovery and pharmaceutical applications (V. Kubyshkin et al., 2009).

Polymerization Studies : Dimethyl 2,6-dimethyleneheptanedioate exhibits a preferred conformation, indicating a pseudocyclic conformation during free radical polymerization in benzene solutions, which is insightful for understanding polymerization mechanisms (E. Casorati et al., 1977).

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl 2-methylhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQGXNKQFIEUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941562 | |

| Record name | Dimethyl 2-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19780-94-0 | |

| Record name | Dimethyl-2-methyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)